molecular formula C9H10ClF3N2O B6341696 2-(3-Trifluoromethylphenoxy)acetamidine hydrochloride CAS No. 1186195-33-4

2-(3-Trifluoromethylphenoxy)acetamidine hydrochloride

Cat. No.: B6341696
CAS No.: 1186195-33-4
M. Wt: 254.63 g/mol
InChI Key: JENVPAIKKCFDAI-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethylphenoxy)acetamidine hydrochloride is an organic compound with the molecular formula C9H9F3N2O·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found as a white to pale yellow solid and is soluble in some organic solvents such as methanol and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethylphenoxy)acetamidine hydrochloride involves several steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with chloroacetonitrile to form 2-(3-trifluoromethylphenoxy)acetonitrile. This intermediate is then reacted with ammonia or an amine to yield 2-(3-trifluoromethylphenoxy)acetamidine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethylphenoxy)acetamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-Trifluoromethylphenoxy)acetamidine hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethylphenoxy)acetamidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and proteins, making it an effective inhibitor. The compound can modulate various biochemical pathways by inhibiting key enzymes involved in those processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Trifluoromethylphenoxy)acetonitrile
  • 2-(3-Trifluoromethylphenoxy)ethanamine
  • 2-(3-Trifluoromethylphenoxy)ethanol

Uniqueness

2-(3-Trifluoromethylphenoxy)acetamidine hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it more effective in various applications compared to similar compounds .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)6-2-1-3-7(4-6)15-5-8(13)14;/h1-4H,5H2,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENVPAIKKCFDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=N)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-33-4
Record name 2-(3-Trifluoromethyl-phenoxy)-acetamidine hydrochloride
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